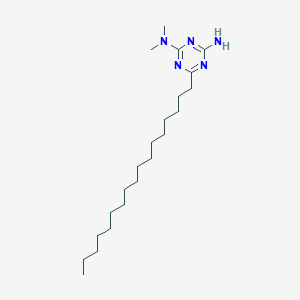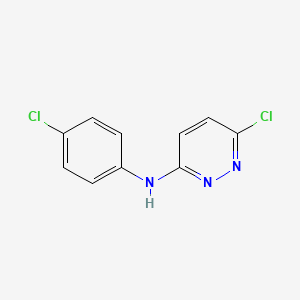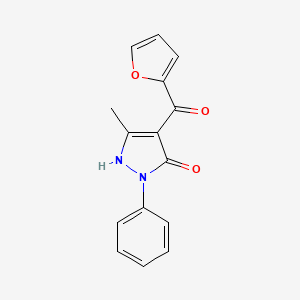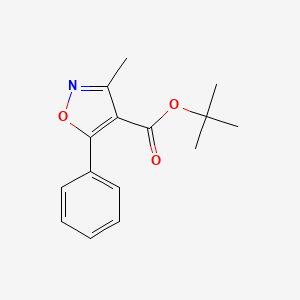
Phthalimide, N-(4-(1-pyrrolidinyl)-2-butynyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phthalimide, N-(4-(1-pyrrolidinyl)-2-butynyl)- is a compound that features a phthalimide moiety linked to a pyrrolidinyl group via a butynyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimide, N-(4-(1-pyrrolidinyl)-2-butynyl)- typically involves the reaction of phthalimide with 4-(1-pyrrolidinyl)-2-butynyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Phthalimide, N-(4-(1-pyrrolidinyl)-2-butynyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the alkyne moiety into alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrolidinyl or butynyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phthalimide derivatives with additional oxygen-containing functional groups, while reduction can produce saturated or partially saturated derivatives.
科学研究应用
Phthalimide, N-(4-(1-pyrrolidinyl)-2-butynyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound can be used in the production of polymers and other advanced materials with specific properties.
作用机制
The mechanism of action of Phthalimide, N-(4-(1-pyrrolidinyl)-2-butynyl)- involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidinyl group can enhance binding affinity and specificity, while the butynyl chain provides structural flexibility. The phthalimide moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
Phthalimide: A simpler analog without the pyrrolidinyl and butynyl groups.
N-(4-(1-pyrrolidinyl)-2-butynyl)phthalimide: A closely related compound with similar structural features.
Pyrrolidinyl derivatives: Compounds containing the pyrrolidinyl group but with different substituents.
Uniqueness
Phthalimide, N-(4-(1-pyrrolidinyl)-2-butynyl)- is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the pyrrolidinyl group enhances its potential for biological activity, while the butynyl chain provides additional reactivity and flexibility.
属性
CAS 编号 |
3921-97-9 |
|---|---|
分子式 |
C16H16N2O2 |
分子量 |
268.31 g/mol |
IUPAC 名称 |
2-(4-pyrrolidin-1-ylbut-2-ynyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H16N2O2/c19-15-13-7-1-2-8-14(13)16(20)18(15)12-6-5-11-17-9-3-4-10-17/h1-2,7-8H,3-4,9-12H2 |
InChI 键 |
FLZKUBUNEBRGJS-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CC#CCN2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


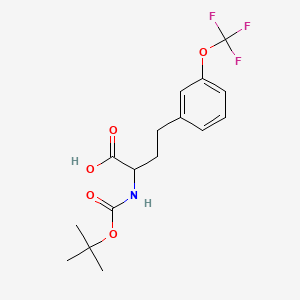

![2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane](/img/structure/B14167519.png)


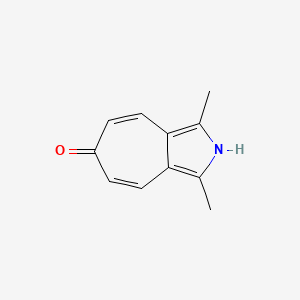
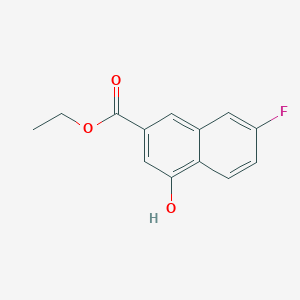
![(1s,3As,3br,5as,11as,11bs,13as)-8-amino-1,11a,13a-trimethyl-2,3,3a,3b,4,5,5a,6,11,11a,11b,12,13,13a-tetradecahydro-1h-cyclopenta[5,6]naphtho[1,2-g]quinazolin-1-ol](/img/structure/B14167537.png)
